molecular formula C9H7NO2S2 B1275994 (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid CAS No. 855716-78-8

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B1275994
CAS No.: 855716-78-8
M. Wt: 225.3 g/mol
InChI Key: PSWAJRIIRPRMQB-UHFFFAOYSA-N
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Description

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound that features both a thiophene and a thiazole ring. The molecular formula of this compound is C9H7NO2S2, and it has a molecular weight of 225.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid typically involves the cyclization of acyclic precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like acetic acid or chloroform and reagents such as bromine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect enzyme activity and receptor binding. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both thiophene and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWAJRIIRPRMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406608
Record name (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855716-78-8
Record name (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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